Molecular weight and formula for (R)-2-amino-N-tert-butyl-3-methylbutanamide
Molecular weight and formula for (R)-2-amino-N-tert-butyl-3-methylbutanamide
An In-depth Technical Guide to (R)-2-amino-N-tert-butyl-3-methylbutanamide for Researchers and Drug Development Professionals
Introduction
(R)-2-amino-N-tert-butyl-3-methylbutanamide is a chiral amide derived from the natural amino acid (R)-valine. As a specialized chemical intermediate, its distinct structural features—a stereodefined center, a bulky tert-butyl group, and an amide linkage—make it a molecule of significant interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, potential applications in pharmaceutical development, and essential safety and handling information. The insights herein are tailored for researchers, scientists, and professionals engaged in the design and synthesis of novel therapeutic agents.
Physicochemical and Structural Properties
The fundamental characteristics of (R)-2-amino-N-tert-butyl-3-methylbutanamide are pivotal for its application in synthesis and drug design. The presence of a chiral center dictates stereospecific interactions with biological targets, while the N-tert-butyl group significantly influences its pharmacokinetic profile by providing steric hindrance against enzymatic degradation.[1]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀N₂O | [2][3][4] |
| Molecular Weight | 172.27 g/mol | [2][3][4][5] |
| CAS Number | 69981-34-6 | [2][3] |
| Appearance | Solid | [4] |
| Density | 0.918 g/cm³ (estimated) | [2] |
| Synonyms | (2R)-2-Amino-N-(1,1-dimethylethyl)-3-methylbutanamide | [2] |
Chemical Structure
The molecule's structure is defined by a central chiral carbon derived from (R)-valine, an amide bond to a tert-butyl group, and a free primary amine.
Caption: 2D structure of (R)-2-amino-N-tert-butyl-3-methylbutanamide.
Synthesis Protocol
The synthesis of (R)-2-amino-N-tert-butyl-3-methylbutanamide is most effectively achieved through a two-step process involving the protection of the starting amino acid, followed by amide coupling and subsequent deprotection. This approach ensures high yield and preserves the stereochemical integrity of the chiral center.
Experimental Workflow: Amide Coupling and Deprotection
This protocol outlines the synthesis starting from N-Boc-(R)-valine and tert-butylamine. The use of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activator such as HOBt (Hydroxybenzotriazole) is a standard and reliable method for minimizing racemization and promoting efficient amide bond formation.
Step 1: Amide Coupling
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Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve N-Boc-(R)-valine (1.0 eq) and HOBt (1.1 eq) in anhydrous dichloromethane (DCM).
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Amine Addition: Add tert-butylamine (1.1 eq) to the solution.
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Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, N-Boc-(R)-2-amino-N-tert-butyl-3-methylbutanamide, can be purified by flash column chromatography if necessary.
Step 2: Boc Deprotection
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Acidolysis: Dissolve the purified Boc-protected intermediate from Step 1 in a solution of 4M HCl in 1,4-dioxane or a mixture of trifluoroacetic acid (TFA) and DCM.
-
Reaction: Stir the solution at room temperature for 1-2 hours until TLC analysis indicates complete removal of the Boc group.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the desired product.
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Final Product: Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield (R)-2-amino-N-tert-butyl-3-methylbutanamide hydrochloride. The free amine can be obtained by neutralization with a suitable base.
Caption: Synthetic workflow for (R)-2-amino-N-tert-butyl-3-methylbutanamide.
Applications in Drug Development
The structural motifs within (R)-2-amino-N-tert-butyl-3-methylbutanamide make it a valuable building block in medicinal chemistry.
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Steric Shielding and Metabolic Stability: The tert-butyl group is a well-established pharmacophore used to enhance the metabolic stability of drug candidates.[1] Its bulk can sterically hinder access by metabolic enzymes, such as cytochrome P450s, thereby increasing the compound's half-life.[1] This is particularly relevant for the adjacent amide bond, which is susceptible to hydrolysis.
-
Chiral Recognition: The (R)-stereochemistry derived from valine allows for specific, high-affinity interactions with chiral biological targets like enzyme active sites or protein-protein interfaces. This specificity is crucial for improving potency and reducing off-target effects.
-
Scaffold for Library Synthesis: This compound serves as an excellent starting point for creating focused libraries of drug-like molecules. The primary amine provides a versatile handle for further functionalization, enabling the exploration of structure-activity relationships (SAR). For example, it can be acylated, alkylated, or used in reductive amination to introduce diverse substituents. Its structural similarity to motifs found in protease inhibitors and other biologically active molecules makes it an attractive scaffold for targeting these enzyme classes.[1]
Safety and Handling
(R)-2-amino-N-tert-butyl-3-methylbutanamide is classified as a hazardous chemical and requires careful handling to ensure personnel safety. The primary hazards are its corrosive nature, causing severe skin burns and eye damage.
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Statement |
| Hazard | H314 | Causes severe skin burns and eye damage. |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] | |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[6]
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area. For long-term stability, refrigeration under an inert atmosphere is recommended.
-
Incompatibilities: Avoid contact with strong oxidizing agents and acids.
-
Spill Response: In case of a spill, evacuate the area. Use appropriate absorbent material for cleanup and dispose of waste in a sealed container according to institutional and local regulations.[6]
Conclusion
(R)-2-amino-N-tert-butyl-3-methylbutanamide is a specialized chiral building block with significant utility in modern drug discovery. Its synthesis is straightforward, and its structural features offer distinct advantages for designing molecules with improved pharmacokinetic properties and target specificity. A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, enables researchers to effectively leverage this compound in the development of next-generation therapeutics.
References
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ChemWhat. (R)-2-amino-N-tert-butyl-3-methylbutanamide CAS#: 69981-34-6. [Link]
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PubChem. 2-Amino-N,3,3-Trimethylbutanamide. [Link]
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NIST. Butanamide, N-tert.-butyl-3-methyl. [Link]
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PubChem. 2-amino-N-butyl-N-ethyl-3-methylbutanamide. [Link]
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
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Stenutz. 3-methylbutanamide. [Link]
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PubChem. 2-Amino-N,N-diethyl-3-methylbutanamide. [Link]
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